molecular formula C21H21N3O4 B7737913 2-[6-(1,3-Dioxoisoindol-2-yl)hexanoylamino]benzamide

2-[6-(1,3-Dioxoisoindol-2-yl)hexanoylamino]benzamide

Cat. No.: B7737913
M. Wt: 379.4 g/mol
InChI Key: CHOUVJDUBXKABF-UHFFFAOYSA-N
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Description

2-[6-(1,3-Dioxoisoindol-2-yl)hexanoylamino]benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide group linked to a hexanoylamino chain, which is further connected to a dioxoisoindol moiety. The presence of these functional groups endows the compound with distinctive chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(1,3-Dioxoisoindol-2-yl)hexanoylamino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dioxoisoindol Moiety: This step involves the cyclization of phthalic anhydride with an appropriate amine to form the dioxoisoindol structure.

    Attachment of the Hexanoylamino Chain: The dioxoisoindol intermediate is then reacted with hexanoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Introduction of the Benzamide Group: Finally, the hexanoylamino intermediate is coupled with a benzoyl chloride derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-(1,3-Dioxoisoindol-2-yl)hexanoylamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[6-(1,3-Dioxoisoindol-2-yl)hexanoylamino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[6-(1,3-Dioxoisoindol-2-yl)hexanoylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(1,3-Dioxoisoindol-2-yl)hexanoylamino)-3-(indol-3-yl)propionic acid ethyl ester
  • 4-(6-(1,3-Dioxoisoindol-2-yl)hexanoylamino)benzoic acid methyl ester
  • 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid

Uniqueness

2-[6-(1,3-Dioxoisoindol-2-yl)hexanoylamino]benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c22-19(26)16-10-5-6-11-17(16)23-18(25)12-2-1-7-13-24-20(27)14-8-3-4-9-15(14)21(24)28/h3-6,8-11H,1-2,7,12-13H2,(H2,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOUVJDUBXKABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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